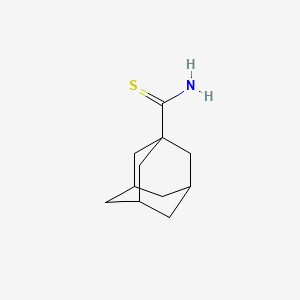
金刚烷-1-氨基硫代酸酯
描述
Adamantane-1-carbothioamide, also known as adamantyl carbothioamide, is an organic compound with a unique structure. It is a derivative of adamantane, a cyclic hydrocarbon composed of four carbon atoms arranged in a diamond-like lattice. Adamantane-1-carbothioamide is a white solid at room temperature and is soluble in many organic solvents. It is a valuable chemical building block for a number of applications in organic chemistry and biochemistry.
科学研究应用
结构和计算研究
金刚烷-1-氨基硫代酸酯衍生物因其结构和构象性质而受到研究。例如,合成了 2-(金刚烷-1-羰基)-N-取代肼-1-氨基硫代酸酯并利用 X 射线分析和计算方法进行了分析。这些研究揭示了不同部分对分子构象和分子间相互作用的影响。此类见解对于理解生物活性的结构基础和药物设计很有价值 (Al-Wahaibi 等人,2022 年)。
抗菌和降血糖活性
金刚烷-1-氨基硫代酸酯已被纳入杂化衍生物中,显示出有希望的抗菌和降血糖活性。一项对金刚烷-异硫脲杂化物进行的研究揭示了有效的广谱抗菌活性,并且糖尿病大鼠的血清葡萄糖水平显着降低。这表明在开发新的抗菌和抗糖尿病疗法方面具有潜在应用 (Al-Wahaibi 等人,2017 年)。
食品工业中的抗菌特性
在食品工业中,金刚烷-1-氨基硫代酸酯衍生物已显示出有效的抗菌特性,尤其是对革兰氏阳性菌。此特性可用于食品包装材料和箔纸中,以延长保质期并减少不良微生物菌群 (Doležálková 等人,2012 年)。
药物递送系统和表面识别
金刚烷结构在药物化学中很重要,尤其是在药物递送系统和表面识别研究中。金刚烷衍生物,包括具有金刚烷-1-氨基硫代酸酯基团的衍生物,已被用于设计新颖的药物递送系统,如脂质体、环糊精和树枝状大分子。这些系统在靶向药物递送和生物医学应用中具有应用 (Štimac 等人,2017 年)。
合成和表征用于药物化学
各种金刚烷衍生物,包括金刚烷-1-氨基硫代酸酯,已被合成并表征,以了解其在药物化学中的潜力。这些化合物在治疗神经系统疾病、抗病毒疗法和 2 型糖尿病管理中具有应用。表征研究,包括 X 射线衍射和光谱分析,有助于开发用于临床研究的新型金刚烷基材料 (Wei 等人,2019 年)。
抗菌和抗增殖活性
金刚烷-1-氨基硫代酸酯衍生物已证明具有抗菌和抗增殖活性。例如,某些衍生物对各种微生物表现出有效的抗菌活性,并且对肿瘤细胞系表现出显着的抗增殖活性。这些发现表明在开发新的抗菌剂和癌症治疗剂方面具有潜在应用 (Al-Mutairi 等人,2019 年)。
作用机制
Target of Action
Adamantane-1-carbothioamide derivatives have been recognized as potent urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, playing a significant role in the nitrogen cycle. Inhibition of urease can be beneficial in the treatment of certain medical conditions such as urinary tract infections and peptic ulcers caused by urease-producing bacteria.
Mode of Action
It is known that the compound forms energetically significant molecular dimers stabilized by different types of intermolecular interactions such as n–h···s, n–h···o, c–h···s, c–h···o, h–h bonding and c–h···π interactions . These interactions may interfere with the normal function of urease, leading to its inhibition.
Result of Action
The primary result of the action of Adamantane-1-carbothioamide is the inhibition of urease, leading to a decrease in the production of ammonia by urease-producing bacteria. This can have a therapeutic effect in conditions associated with these bacteria. Additionally, some Adamantane-1-carbothioamide derivatives have been found to display moderate antiproliferative activities , suggesting potential anticancer properties.
安全和危害
未来方向
Adamantane derivatives have shown potential in various fields such as nanotechnology, biochemistry, medicinal chemistry, and the pharmaceutical industry . The oral hypoglycemic activity of certain adamantane derivatives has been determined in streptozotocin (STZ)-induced diabetic rats . Further investigations are required, including the assessment of other adamantanes as antivirals in the experimental setting and controlled clinical trials to assess their safety and efficacy for the prevention and treatment of diseases .
生化分析
Biochemical Properties
Adamantane-1-carbothioamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through the formation of hydrogen bonds between Adamantane-1-carbothioamide and the active site of urease, leading to a decrease in enzyme activity. Additionally, Adamantane-1-carbothioamide has been found to interact with other proteins through hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
Adamantane-1-carbothioamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Adamantane-1-carbothioamide has been shown to modulate the activity of tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, thereby affecting the DNA repair process . This modulation can lead to changes in gene expression and cellular responses to DNA damage. Furthermore, Adamantane-1-carbothioamide has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of Adamantane-1-carbothioamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Adamantane-1-carbothioamide binds to the active sites of enzymes such as urease and TDP1, inhibiting their activity through the formation of hydrogen bonds and hydrophobic interactions . This inhibition disrupts the normal biochemical pathways and leads to alterations in cellular functions. Additionally, Adamantane-1-carbothioamide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adamantane-1-carbothioamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that Adamantane-1-carbothioamide remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Adamantane-1-carbothioamide has been observed to result in sustained inhibition of urease activity and persistent cytotoxic effects on cancer cell lines . These findings suggest that Adamantane-1-carbothioamide maintains its biochemical activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of Adamantane-1-carbothioamide at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that low to moderate doses of Adamantane-1-carbothioamide exhibit beneficial effects, such as inhibition of urease activity and reduction of tumor growth in cancer models . At high doses, Adamantane-1-carbothioamide has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage of Adamantane-1-carbothioamide to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Adamantane-1-carbothioamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can further interact with biochemical pathways. Additionally, Adamantane-1-carbothioamide has been shown to affect metabolic flux and alter the levels of certain metabolites, indicating its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of Adamantane-1-carbothioamide within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that Adamantane-1-carbothioamide is efficiently transported across cell membranes by organic anion transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of Adamantane-1-carbothioamide within tissues is also influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich regions .
Subcellular Localization
Adamantane-1-carbothioamide exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, Adamantane-1-carbothioamide can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns play a crucial role in determining the biochemical and cellular effects of Adamantane-1-carbothioamide .
属性
IUPAC Name |
adamantane-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLDDZWBSCSPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393675 | |
| Record name | Adamantane-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50543-85-6 | |
| Record name | Adamantane-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ADAMANTANETHIOCARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


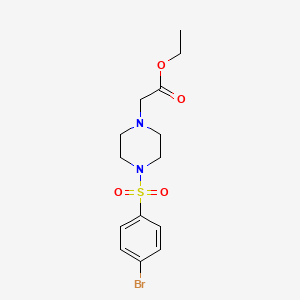

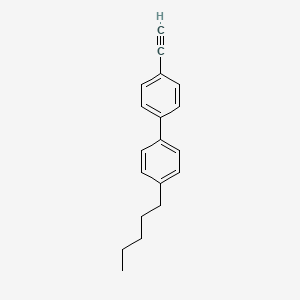
![2-amino-3-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335920.png)
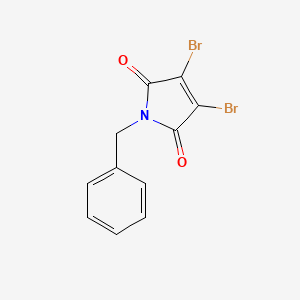
![N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B1335923.png)
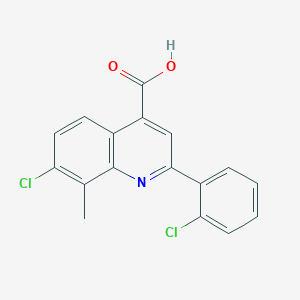
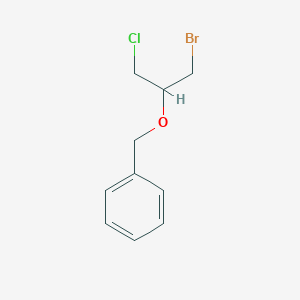
![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
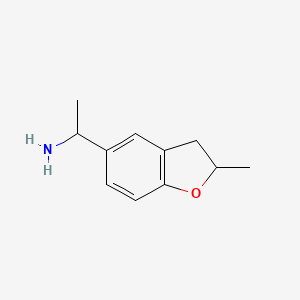
![5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335937.png)
![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
![[2,2'-Bipyridine]-6,6'-dicarbonitrile](/img/structure/B1335946.png)
